2,5-Ethyl Acetate Febuxostat

CAS No.:

Cat. No.: VC18000077

Molecular Formula: C20H25NO5S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO5S |

|---|---|

| Molecular Weight | 391.5 g/mol |

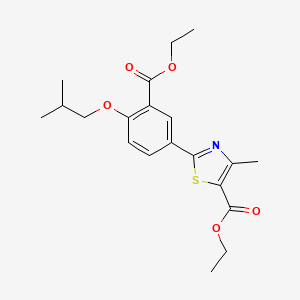

| IUPAC Name | ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3 |

| Standard InChI Key | JSKGRJXDHUEKSV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2,5-Ethyl Acetate Febuxostat is characterized by the systematic name derived from its parent compound, Febuxostat, with ethyl acetate modifications at specific positions. Its molecular formula, , reflects the addition of ethyl acetate groups to the thiazole-carboxylic acid backbone of Febuxostat . The molecular weight of 391.48 g/mol distinguishes it from other impurities, such as Febuxostat Impurity 78 (same molecular formula but differing in structural isomerism) and the discontinued Febuxostat impurity (327.48 g/mol) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,5-Ethyl Acetate Febuxostat involves multi-step organic reactions starting from Febuxostat. Key steps include:

-

Protection of Reactive Groups: The carboxylic acid group in Febuxostat is protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.

-

Esterification: Ethyl acetate groups are introduced via nucleophilic acyl substitution at the 2 and 5 positions using acetyl chloride in the presence of a Lewis acid catalyst (e.g., ) .

-

Deprotection and Purification: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), followed by purification via column chromatography to achieve >95% purity .

Industrial-Scale Production Challenges

Manufacturing this compound at scale faces hurdles such as:

-

Regulatory Controls: Classified as a controlled product, its synthesis requires documentation aligning with the Chemical Weapons Convention (CWC) and national safety regulations .

-

Cost Implications: Custom synthesis services price 10 mg at €322 and 100 mg at €2,114, reflecting the complexity of its production .

-

Stability Issues: The ester groups render the compound susceptible to hydrolysis, necessitating storage at -20°C in inert atmospheres .

Applications in Pharmaceutical Research

Role as a Reference Standard

2,5-Ethyl Acetate Febuxostat is indispensable in:

-

Quality Control: Quantifying impurities in Febuxostat drug batches to meet International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B) .

-

Degradation Studies: Monitoring hydrolytic degradation pathways under accelerated stability conditions (40°C/75% RH), where ethyl acetate groups undergo cleavage to form carboxylic acid derivatives .

Future Directions and Research Gaps

Analytical Method Development

Advancements in Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem mass spectrometry (MS/MS) are critical for detecting trace levels of this impurity in biological matrices.

Synthetic Optimization

Exploring biocatalytic esterification using lipases could enhance yield and reduce reliance on toxic catalysts like .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume